

A Comparative Guide to the Spectroscopic Analysis of N-(3-Hydroxypropyl)phthalimide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(3-Hydroxypropyl)phthalimide

Cat. No.: B1200213

[Get Quote](#)

This guide provides a detailed spectroscopic analysis and validation of synthesized **N-(3-Hydroxypropyl)phthalimide**, presenting a direct comparison with N-(2-Hydroxyethyl)phthalimide to highlight key structural differences. The information is intended for researchers, scientists, and professionals in drug development who utilize phthalimide derivatives in their work.

Introduction

N-(3-Hydroxypropyl)phthalimide is a phthalimide derivative characterized by a hydroxypropyl group attached to the imide nitrogen.^[1] Like other phthalimide analogs, it serves as a crucial building block in organic synthesis, particularly in the preparation of more complex pharmaceutical compounds and polymers.^{[1][2][3]} Spectroscopic validation is essential to confirm the identity and purity of the synthesized product. This guide compares its spectral data against N-(2-Hydroxyethyl)phthalimide, a closely related analog, to underscore the subtle yet significant differences identifiable through modern analytical techniques.

Comparative Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for **N-(3-Hydroxypropyl)phthalimide** and its comparator, N-(2-Hydroxyethyl)phthalimide.

Table 1: Physical and Molecular Properties

Property	N-(3-Hydroxypropyl)phthalimide	N-(2-Hydroxyethyl)phthalimide
Molecular Formula	C ₁₁ H ₁₁ NO ₃ [1][4]	C ₁₀ H ₉ NO ₃ [5]
Molecular Weight	205.21 g/mol [1][3]	191.19 g/mol [6]
Melting Point (°C)	74 - 76[1][3]	126 - 128[7]
Appearance	White to pale cream crystalline powder[3][4]	White solid

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Proton Assignment	N-(3-Hydroxypropyl)phthalimide (δ, ppm)	N-(2-Hydroxyethyl)phthalimide (δ, ppm)
Aromatic-H (m)	7.70 - 7.90	7.70 - 7.95
-N-CH ₂ - (t)	3.85	3.95
-CH ₂ -OH (t)	3.65	3.75
-CH ₂ - (quintet)	2.00	-
-OH (s)	1.80 (variable)	2.50 (variable)

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Carbon Assignment	N-(3-Hydroxypropyl)phthalimide (δ , ppm)	N-(2-Hydroxyethyl)phthalimide (δ , ppm)
C=O	168.5	168.7
Aromatic C (quat.)	132.1	132.2
Aromatic C-H	134.0, 123.3	134.1, 123.4
-N-CH ₂ -	35.7	41.8
-CH ₂ -OH	59.5	61.2
-CH ₂ -	30.1	-

Table 4: FTIR & Mass Spectrometry Data

Analysis	N-(3-Hydroxypropyl)phthalimide	N-(2-Hydroxyethyl)phthalimide
FTIR (cm ⁻¹)	~3450 (O-H stretch, broad), ~2940 (Aliphatic C-H stretch), ~1770 & ~1710 (C=O stretch, imide), ~1600 (C=C stretch, aromatic)	~3480 (O-H stretch, broad), ~2950 (Aliphatic C-H stretch), ~1775 & ~1715 (C=O stretch, imide), ~1605 (C=C stretch, aromatic)
Mass Spec (m/z)	205 [M] ⁺ , 160 [M-CH ₂ CH ₂ OH] ⁺ , 148, 133, 104, 76	191 [M] ⁺ , 160 [M-CH ₂ OH] ⁺ , 148, 133, 104, 76

Experimental Protocols

Synthesis of N-(3-Hydroxypropyl)phthalimide

A common and effective method for synthesizing **N-(3-Hydroxypropyl)phthalimide** involves the direct condensation of phthalic anhydride with 3-amino-1-propanol.[3]

- Reagents: Phthalic anhydride (1 mole equivalent), 3-Amino-1-propanol (1 mole equivalent).

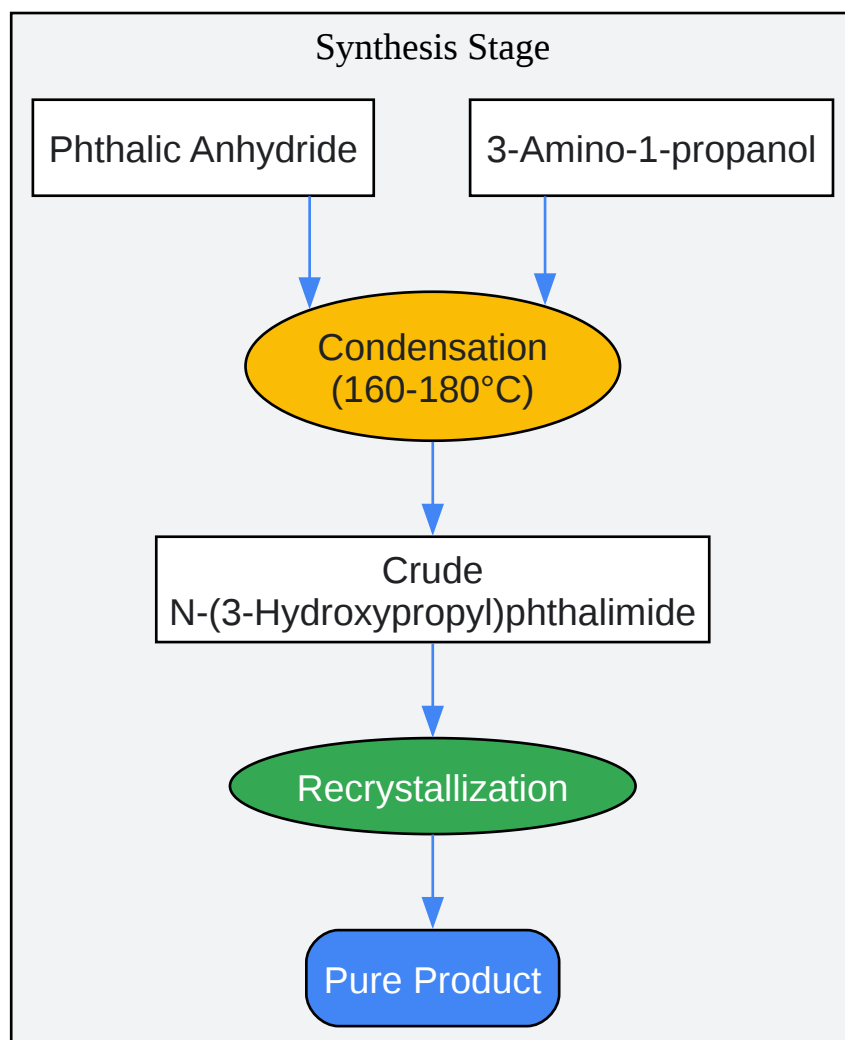
- Procedure:
 - Combine equimolar amounts of phthalic anhydride and 3-amino-1-propanol in a round-bottom flask.
 - Heat the mixture, with stirring, to a temperature of 160-180°C.
 - Maintain the temperature for 2-4 hours, during which water will be evolved as a byproduct. The reaction can be monitored by TLC.
 - Allow the reaction mixture to cool to room temperature, which should result in the solidification of the product.
 - Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure **N-(3-Hydroxypropyl)phthalimide**.
 - Dry the resulting white crystalline product under vacuum.

Spectroscopic Analysis Methods

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz). Samples were dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) used as an internal standard.
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra were recorded using KBr pellets or as a thin film on a salt plate. The spectral range scanned was typically 4000-400 cm^{-1} .
- Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) source. The molecular ion peak $[\text{M}]^+$ and characteristic fragmentation patterns were analyzed to confirm the molecular weight and structure.

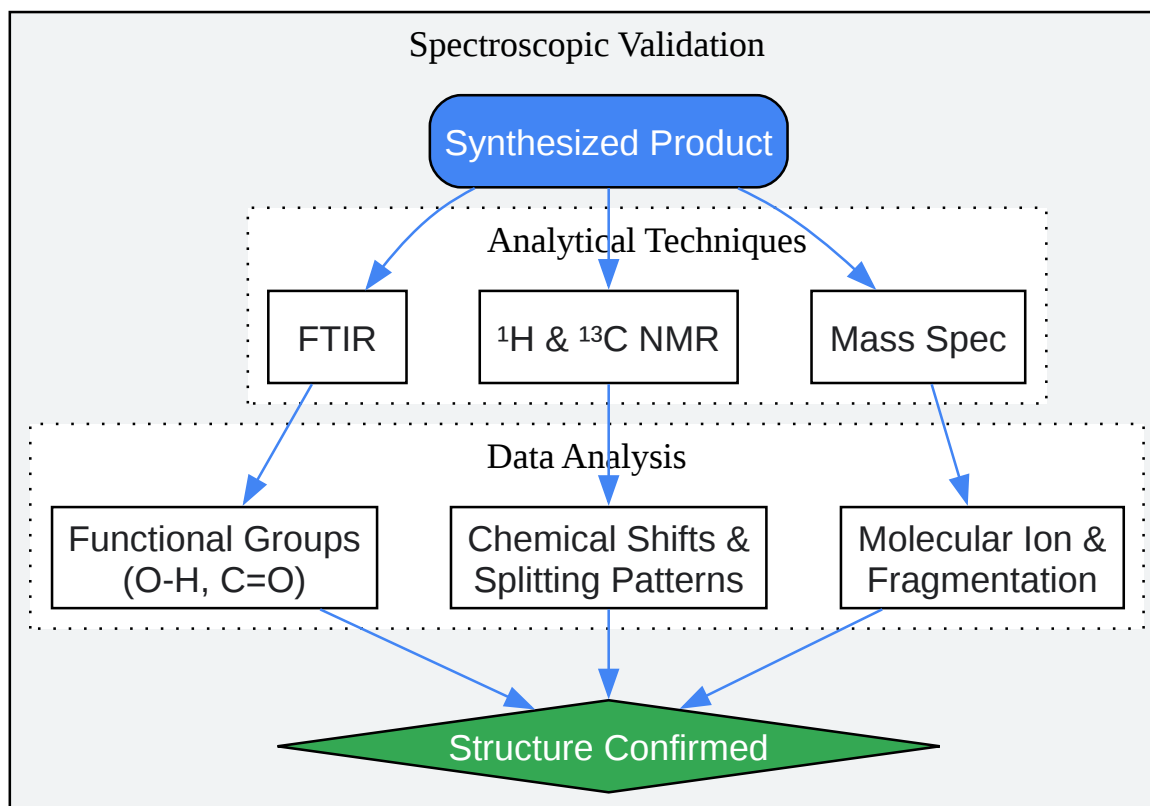
Workflow and Logic Diagrams

The following diagrams illustrate the synthesis and validation workflow for **N-(3-Hydroxypropyl)phthalimide**.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N-(3-Hydroxypropyl)phthalimide**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(3-Hydroxypropyl)phthalimide 95 883-44-3 [sigmaaldrich.com]
- 2. Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]

- 4. N-(3-Hydroxypropyl)phthalimide, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. N-(2-Hydroxyethyl)phthalimide | C₁₀H₉NO₃ | CID 77499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. N-Hydroxyethylphthalimide | 3891-07-4 [chemicalbook.com]
- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Analysis of N-(3-Hydroxypropyl)phthalimide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200213#spectroscopic-analysis-and-validation-of-synthesized-n-3-hydroxypropyl-phthalimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com